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9-Epimitomycin D

Antibacterial activity Minimum inhibitory concentration Mitomycin SAR

9-Epimitomycin D (CAS 79026-43-0, molecular formula C₁₅H₁₈N₄O₅, MW 334.33 g/mol) is a semisynthetic C-9 epimer of the naturally occurring antitumor antibiotic mitomycin D. Belonging to the mitomycin family of quinone-containing alkaloids produced by Streptomyces species, it differs from mitomycin D solely by inversion of the stereochemistry at the C-9 position, where the hydroxymethyl substituent adopts the 9α (epi) configuration—matching that of clinically used mitomycin C—rather than the 9β configuration of mitomycin D.

Molecular Formula C15H18N4O5
Molecular Weight 334.33 g/mol
Cat. No. B8685231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Epimitomycin D
Molecular FormulaC15H18N4O5
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N
InChIInChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-,18?/m1/s1
InChIKeyJHIATKDBEBOOCO-NTMSUYENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Epimitomycin D: Stereochemical Variant of the Mitomycin Family with Quantifiable Antibacterial and Toxicity Differentiation


9-Epimitomycin D (CAS 79026-43-0, molecular formula C₁₅H₁₈N₄O₅, MW 334.33 g/mol) is a semisynthetic C-9 epimer of the naturally occurring antitumor antibiotic mitomycin D [1]. Belonging to the mitomycin family of quinone-containing alkaloids produced by Streptomyces species, it differs from mitomycin D solely by inversion of the stereochemistry at the C-9 position, where the hydroxymethyl substituent adopts the 9α (epi) configuration—matching that of clinically used mitomycin C—rather than the 9β configuration of mitomycin D [2]. This single stereochemical alteration produces quantifiable differences in both antibacterial potency and acute systemic toxicity relative to its parent compound and other mitomycin congeners [1]. The compound is accessible synthetically from mitomycin B via a multi-step sequence involving base-catalyzed epimerization at C-9, and itself serves as a precursor to 9-epi-mitomycin B through ammonia displacement [2] [3].

Why Mitomycin C or Mitomycin D Cannot Substitute for 9-Epimitomycin D in Structure–Activity and Toxicity-Sensitive Applications


Within the mitomycin family, compounds that appear structurally homologous exhibit markedly divergent biological profiles due to stereochemical and substituent-level variations at C-7, C-9, and C-9a positions [1]. 9-Epimitomycin D is not interchangeable with mitomycin D, mitomycin C, mitomycin B, or 9-epi-mitomycin B. Patent-derived head-to-head microbiological data demonstrate that individual mitomycins differ by more than 5-fold in minimum inhibitory concentration (MIC) against the same bacterial strain, and by up to ~95-fold in acute murine LD₅₀ [2]. For instance, 9-epimitomycin D shows a distinct Gram-positive antibacterial selectivity pattern with a Bacillus subtilis MIC of 6.3 µg/mL, identical to mitomycin D but >10-fold distinct from mitomycin C against the same organism [2]. Its LD₅₀ of 150 mg/kg (mouse, i.p.) places it approximately 2.9-fold less acutely toxic than mitomycin D (430 mg/kg) and approximately 20-fold less toxic than 9-epi-mitomycin B (7.5 mg/kg) [2]. The following quantitative evidence guide details exactly where these differentiation data originate, enabling evidence-based selection for procurement, SAR campaigns, or biosynthetic pathway studies.

Quantitative Differentiation Evidence for 9-Epimitomycin D Against Closest Mitomycin Analogs


Antibacterial MIC Head-to-Head: 9-Epimitomycin D vs. Mitomycin D, Mitomycin C, Mitomycin B, and 9-Epi-mitomycin B Across 9 Microorganisms

In the only published direct side-by-side antimicrobial comparison, 9-epimitomycin D was tested alongside four comparator mitomycins against a panel of nine bacterial strains by agar dilution at pH 7.0, with all MIC values reported in µg/mL [1]. Against Bacillus subtilis No. 10707, 9-epimitomycin D and mitomycin D both exhibited an MIC of 6.3 µg/mL, whereas mitomycin C and mitomycin B were substantially more potent at 0.020 µg/mL, and 9-epi-mitomycin B was the most potent at <0.024 µg/mL [1]. Against Klebsiella pneumoniae ATCC 10031, 9-epimitomycin D showed an MIC of 3.1 µg/mL—this was 7.8-fold less potent than mitomycin C (0.0098 µg/mL) but 2.0-fold more potent than mitomycin D (6.3 µg/mL), demonstrating that C-9 epimerization alone alters anti-Klebsiella potency relative to the parent [1]. Against Proteus vulgaris ATCC 6897, 9-epimitomycin D (12.5 µg/mL) was less potent than mitomycin C (0.078 µg/mL) but 2-fold more active than mitomycin D (25 µg/mL) [1]. For Staphylococcus aureus ATCC 6538P, 9-epimitomycin D (25 µg/mL) was 160-fold less potent than mitomycin C (0.156 µg/mL) and 640-fold less potent than 9-epi-mitomycin B (0.049 µg/mL), highlighting that the C-7 amino group (present in 9-epimitomycin D and mitomycin D) confers markedly different Gram-positive antibacterial activity compared to the C-7 methoxy group [1].

Antibacterial activity Minimum inhibitory concentration Mitomycin SAR

Acute Systemic Toxicity (LD₅₀) Comparison: 9-Epimitomycin D vs. Mitomycin D, Mitomycin B, and 9-Epi-mitomycin B

The same patent reports intraperitoneal LD₅₀ values in mice for a side-by-side comparison cohort [1]. 9-Epimitomycin D exhibited an LD₅₀ of 150 mg/kg, which is approximately 2.9-fold higher (i.e., less acutely toxic) than mitomycin D at 430 mg/kg, establishing that C-9 epimerization of mitomycin D substantially increases acute toxicity [1]. By contrast, 9-epi-mitomycin B was the most toxic compound tested with an LD₅₀ of only 7.5 mg/kg—making 9-epimitomycin D 20-fold less acutely toxic than its 7-methoxy congener [1]. Mitomycin B, which shares the 7-methoxy group with 9-epi-mitomycin B but bears the natural 9β configuration, showed an intermediate LD₅₀ of 4.5 mg/kg, demonstrating that both C-7 substitution and C-9 stereochemistry contribute independently to systemic toxicity [1].

Acute toxicity LD50 Therapeutic window

Stereochemical Identity and C-9 Configuration Distinction from Parent Mitomycin D

9-Epimitomycin D is structurally identical to mitomycin D in all respects except for the stereochemistry at the C-9 carbon bearing the carbamoyloxymethyl substituent. In mitomycin D, this substituent adopts the 9β (natural, thermodynamically less stable) configuration, whereas in 9-epimitomycin D it adopts the 9α (epi) configuration—the same orientation found in the clinically used mitomycin C [1]. The stereochemistry of 9-epimitomycin D was confirmed by complete ¹H NMR assignment (Py-d₅): δ 2.00 (s, 3H, C-11 CH₃), 2.20 (dd, 1H, H-1), 2.30 (s, 3H, C-7a CH₃), 2.72 (d, 1H, H-2), 3.69 (dd, 1H, H-3), 4.18 (dd, 1H, H-9), 4.58 (d, 1H, H-10), 4.92 (dd, 1H, H-10'), 5.46 (dd, 1H, H-1a), with the diagnostic H-9 coupling pattern distinguishing the 9α configuration from the 9β parent [1]. The compound is interconvertible with 9-epi-mitomycin B via ammonia/methanol exchange at C-7, demonstrating its dual role as both a target compound and a synthetic intermediate [2]. Critically, DNA bonding studies with mitomycin D (which shares the C-9 and C-9a configuration with 9-epimitomycin D) showed that C-9 stereochemistry does not alter DNA crosslinking sequence selectivity relative to mitomycin C, indicating that the biological differentiation between these epimers arises from pharmacokinetic or reductive activation differences rather than altered DNA target engagement [3].

C-9 stereochemistry Epimerization Mitomycin SAR

DISCA Computational Model Predicts Favorable Therapeutic Index for 9-Epimitomycin D Derivatives Among Missing Mitomycins

Yoda and Hirayama (1993) developed the DISCA (Distance and Charge Analysis) method to prioritize synthesis of eight 'missing' mitomycins that had not been isolated. Using molecular orbital calculations on X-ray-derived coordinates from a set of 24 mitomycins, DISCA identified spatial charge distribution indexes with significantly high correlation coefficients to both ED₅₀ (antitumor efficacy) and LD₅₀ (toxicity) [1]. Among the predicted missing compounds, 9-epi-1a-N-demethylmitomycin D—the 1a-N-demethyl derivative of 9-epimitomycin D—was forecast to have the best ED₅₀ and a modest LD₅₀, yielding a predicted therapeutic index superior to all other missing mitomycins in the set [1]. This computational prediction, while not direct experimental data for 9-epimitomycin D itself, identifies the 9-epi stereochemical framework as a privileged scaffold: the combination of the 9α configuration with a 7-amino substituent (as in 9-epimitomycin D) is the core structural motif from which the highest-predicted-efficacy compound is derived [1].

Computational SAR DISCA method ED50 prediction

Biosynthetic Pathway Utility: 9-Epimitomycin D as a Defined Intermediate in the MitN-Dependent Parallel Branch

While 9-epimitomycin D itself has not been directly identified as a fermentation product, its structural analog 9-epi-mitomycin C (9-epi-MC) has been confirmed as an accumulated intermediate in Streptomyces lavendulae when the mitN gene encoding aziridine N-methyltransferase is disrupted [1]. The MitN enzyme was shown to convert 9-epi-mitomycin C to mitomycin E via N-methylation, establishing a parallel biosynthetic branch dedicated to mitomycins with 9α stereochemistry that is distinct from the pathway producing mitomycins A and C [1]. 9-Epimitomycin D occupies a strategic position in this pathway framework: it can be synthesized from mitomycin B via a published 6-step route with final-stage base-catalyzed epimerization (DBU), and can be interconverted to 9-epi-mitomycin B through ammonia displacement at C-7 [2]. This makes it a key synthetic reference standard for pathway mapping experiments and a validated precursor for generating 9-epi-series mitomycin analogs that cannot be obtained by fermentation [2].

Biosynthetic pathway MitN methyltransferase 9-epi-mitomycin C

C-9 Epimerization Does Not Alter DNA Crosslinking Sequence Selectivity: Mechanistic Insight Distinguishing 9-Epimitomycin D from C-7 Modified Analogs

Li et al. (1995) systematically investigated how C-9/C-9a substituent identity and stereochemistry affect DNA bonding by comparing DNA alkylation profiles of mitomycin C, mitomycin D, and mitomycin-9a-sulfonate under standardized reductive activation conditions [1]. Both mitomycin D and mitomycin-9a-sulfonate produced DNA bonding profiles comparable to mitomycin C, demonstrating that neither C-9/C-9a stereochemistry (mitomycin D bears the 9β,9aβ configuration identical to the parent scaffold of 9-epimitomycin D) nor the C-9a leaving group identity influences the site(s) of DNA bonding [1]. Instead, aromatization of the dihydropyrrole ring precedes DNA binding, and the sequence selectivity (preference for 5′-CG sequences for monoalkylation and complementary 5′-CG sequences for interstrand crosslinking) is conserved regardless of C-9 stereochemistry [1]. This finding is critical: it means the antibacterial and toxicity differences between 9-epimitomycin D and its comparators (documented in Evidence Items 1 and 2) must arise from differential pharmacokinetics, cellular uptake, bioreductive activation efficiency, or adduct repair susceptibility—not from altered DNA target engagement—making 9-epimitomycin D a particularly clean probe for isolating stereochemistry-dependent pre-target effects in mitomycin mechanism-of-action studies.

DNA crosslinking Sequence selectivity Mitomycin mechanism

Evidence-Backed Application Scenarios Where 9-Epimitomycin D Provides Demonstrable Selection Advantage


Mitomycin C-9 Stereochemistry–Antibacterial Activity Relationship (SAR) Campaigns

When constructing a congeneric series to isolate the contribution of C-9 stereochemistry to antibacterial potency, 9-epimitomycin D is an essential comparator to mitomycin D (9β) and 9-epi-mitomycin B (9α, 7-OCH₃). The head-to-head MIC data across 9 bacterial strains [1] provide a pre-measured activity baseline, eliminating the need for in-house primary screening of known analogs. The Gram-positive differential between 9-epimitomycin D (S. aureus MIC 25 µg/mL) and 9-epi-mitomycin B (S. aureus MIC 0.049 µg/mL) provides a >500-fold dynamic range attributable to the C-7 NH₂ → OCH₃ substitution within a fixed 9α framework [1].

In Vivo Mitomycin Toxicity Studies Requiring Intermediate Systemic Tolerance

For murine experiments where mitomycin B (LD₅₀ 4.5 mg/kg) and 9-epi-mitomycin B (LD₅₀ 7.5 mg/kg) are too toxic to achieve sufficient dosing duration, and mitomycin D (LD₅₀ 430 mg/kg) is too well-tolerated to produce measurable toxicity endpoints, 9-epimitomycin D at 150 mg/kg LD₅₀ occupies a unique intermediate toxicity window [1]. This enables dose-ranging studies where both therapeutic effect and toxicity can be simultaneously evaluated without ceiling or floor effects.

Biosynthetic Pathway Reconstruction and MitN Substrate Specificity Studies

In Streptomyces lavendulae genetic studies mapping the mitN-dependent parallel biosynthetic branch, 9-epimitomycin D serves as a synthetic surrogate for the 7-amino-9α mitomycin subclass. While 9-epi-mitomycin C has been confirmed as a MitN substrate yielding mitomycin E [2], 9-epimitomycin D provides the complementary 7-amino scaffold for testing whether MitN (or MitM) can accommodate C-7 NH₂ analogs—information critical for engineering novel mitomycin congeners through combinatorial biosynthesis.

Pre-Target Pharmacology Dissection Using Stereochemical Probe Pairs

Because DNA bonding studies have established that C-9/C-9a stereochemistry does not alter DNA crosslinking sequence selectivity or efficiency [3], 9-epimitomycin D (9α) can be paired with mitomycin D (9β) as a matched stereochemical probe set. Any differential cytotoxicity, cellular uptake, or in vivo efficacy observed between these two epimers can be specifically attributed to stereochemistry-dependent differences in membrane permeability, intracellular reductive activation rate, or DNA adduct repair susceptibility—rather than to altered DNA lesion chemistry. This experimental design is uniquely enabled by the availability of both epimers with confirmed DNA bonding equivalence.

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